

1,3-Dimethylimidazole-2(3H)-thione synthesis from 1,3-dimethylimidazolium iodide

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Compound of Interest

Compound Name: 1,3-Dimethylimidazole-2(3H)-thione

Cat. No.: B1594170

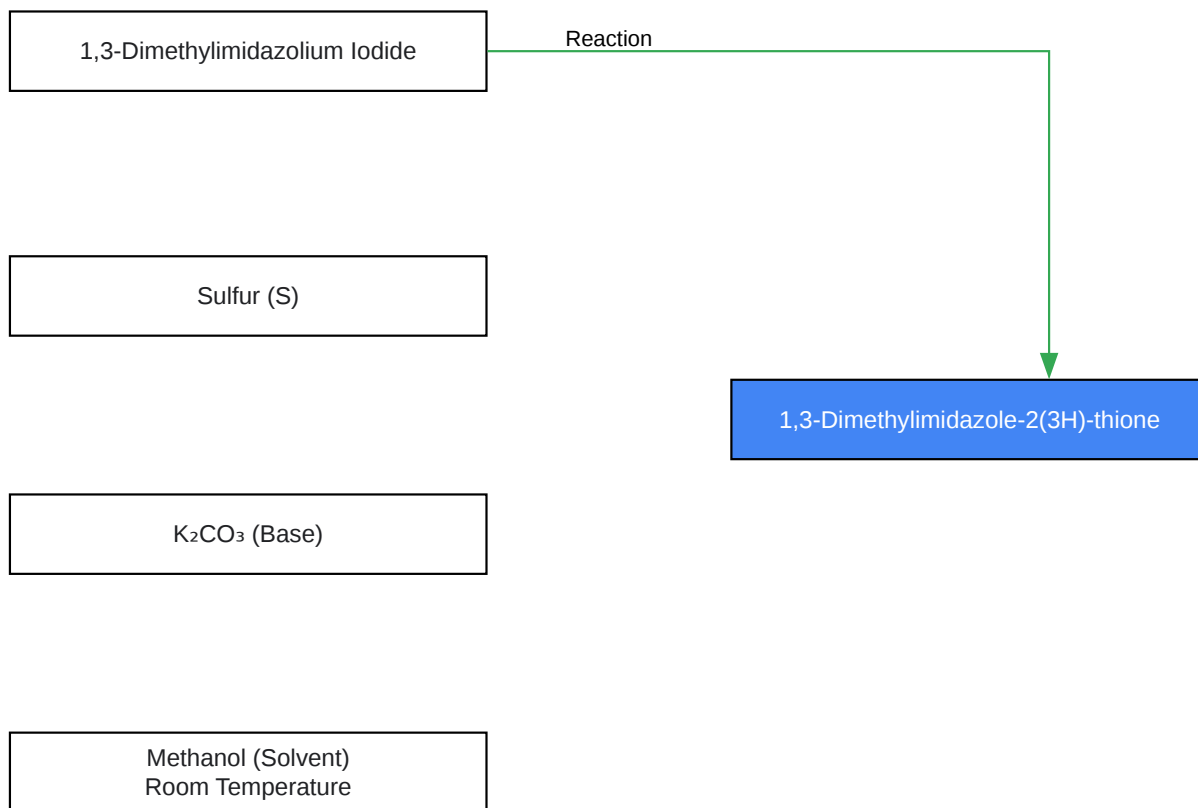
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An In-depth Technical Guide to the Synthesis of **1,3-Dimethylimidazole-2(3H)-thione** from 1,3-dimethylimidazolium iodide

This guide provides a comprehensive overview and detailed protocols for the synthesis of **1,3-Dimethylimidazole-2(3H)-thione**, a versatile heterocyclic compound, from its precursor, 1,3-dimethylimidazolium iodide. The document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Synthesis Overview

The conversion of 1,3-dimethylimidazolium iodide to **1,3-Dimethylimidazole-2(3H)-thione** is achieved through a direct sulfurization reaction. This process involves the reaction of the imidazolium salt with elemental sulfur in the presence of a base, typically anhydrous potassium carbonate, in a polar solvent like methanol.^[1] The base facilitates the reaction, leading to the formation of the desired thione.^[2]



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Caption: Reaction scheme for the synthesis of **1,3-Dimethylimidazole-2(3H)-thione**.

Experimental Protocols

The following protocols are based on established and verified procedures.^[1]

Preparation of Starting Material: 1,3-Dimethylimidazolium Iodide

The imidazolium iodide salt is conveniently prepared by the methylation of 1-methylimidazole.^[1]

Procedure:

- Charge a 500-mL, three-necked, round-bottomed flask equipped with a dropping funnel, thermometer, condenser, and magnetic stirrer with 200 mL of anhydrous methylene chloride and 82.1 g (1.0 mol) of 1-methylimidazole.
- Cool the solution to 5°C using an ice bath.
- Add 143.0 g (1.01 mol) of iodomethane in 75 mL of anhydrous methylene chloride dropwise over 30 minutes, maintaining the temperature at 5°C.
- After the addition is complete, remove the cooling bath and stir the reaction mixture for 30 minutes at room temperature.
- Remove the methylene chloride using a rotary evaporator to yield the product.

Expected Yield: 95–97% of 1,3-dimethylimidazolium iodide.[\[1\]](#)

Synthesis of 1,3-Dimethylimidazole-2(3H)-thione

Procedure:

- **Reaction Setup:** In a dry 500-mL round-bottomed flask equipped with a magnetic stirrer and a drying tube, place 1,3-dimethylimidazolium iodide (44.8 g, 0.20 mol), anhydrous potassium carbonate (35.0 g, 0.25 mol), and sulfur (6.5 g, 0.20 mol).[\[1\]](#)
- **Solvent Addition:** Add 300 mL of methanol to the flask.[\[1\]](#)
- **Reaction Execution:** Stir the mixture for 40 hours at room temperature. The mixture will appear as a cloudy yellow suspension.[\[1\]](#)
- **Initial Filtration:** Filter the reaction mixture through a pad of Celite to remove solid residues. Wash the filter cake with 80 mL of dichloromethane.[\[1\]](#)
- **Solvent Removal:** Combine the filtrate and the wash, and evaporate the solvents to dryness using a rotary evaporator. An orange residue will remain.[\[1\]](#)
- **Purification by Recrystallization:**
 - Dissolve the orange residue in 500 mL of hot water.

- Filter the hot solution to remove any insoluble impurities.
- Reheat the aqueous filtrate and then allow it to cool, which will cause the product to crystallize as white needles.[\[1\]](#)
- Product Collection:
 - Collect the crystals by filtration.
 - Wash the crystals with 50 mL of cold water and air dry them for 1 hour.
 - Concentrate the mother liquor to obtain a second crop of crystals.[\[1\]](#)

Expected Yield: A total of 15–16 g (58–62%) of pure 1,3-dimethylimidazole-2-thione.[\[1\]](#) It is noted that using lac (precipitated) sulfur provides the best results; sublimed sulfur may result in a lower yield of around 49-50%.[\[1\]](#)

Data Presentation

Table 1: Reagents and Materials for Thione Synthesis

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Molar Ratio
1,3-Dimethylimidazolium Iodide	C ₅ H ₉ IN ₂	224.04	44.8	0.20	1.0
Anhydrous Potassium Carbonate	K ₂ CO ₃	138.21	35.0	0.25	1.25
Sulfur	S	32.07	6.5	0.20	1.0
Methanol	CH ₃ OH	32.04	-	-	Solvent
Dichloromethane	CH ₂ Cl ₂	84.93	-	-	Wash Solvent

Data sourced from Organic Syntheses.[\[1\]](#)

Table 2: Reaction Conditions and Product Characteristics

Parameter	Value
Reaction Time	40 hours
Temperature	Room Temperature
Solvent	Methanol (300 mL)
Product Appearance	White needles
Yield	58–62%
Melting Point	182–183.5°C

Data sourced from Organic Syntheses.[\[1\]](#)

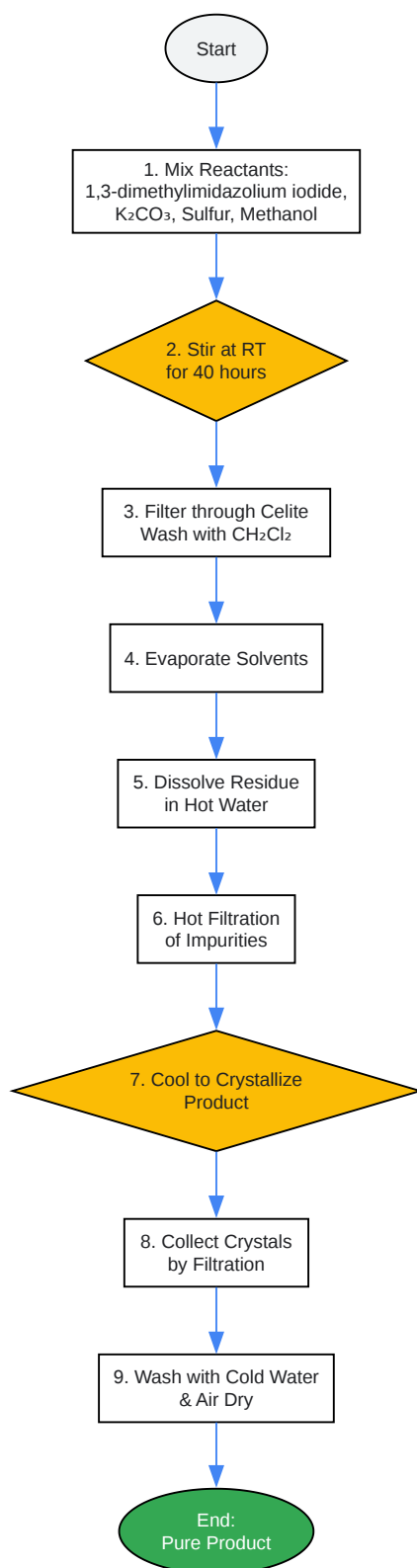
Table 3: Spectroscopic Data for 1,3-Dimethylimidazole-2(3H)-thione

Analysis Type	Solvent	Chemical Shift (δ) / Wavenumber (cm^{-1})
^1H NMR	CDCl_3	3.58 (s, 6 H), 6.71 (s, 2 H)
^{13}C NMR	$\text{d}_6\text{-DMSO}$	34.34 (s), 117.82 (s), 161.87 (s)
IR	CHCl_3	2940 (C-H), 1450, 1380

Data sourced from Organic Syntheses.[\[1\]](#)

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification process.



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Caption: Experimental workflow for the synthesis of **1,3-Dimethylimidazole-2(3H)-thione**.

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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy 1,3-dimethylimidazolidine-2-thione (EVT-296422) | 13461-16-0 [evitachem.com]
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